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molecular formula C16H20N2O4S2 B8755575 Ethyl {2-[(mesitylsulfonyl)amino]-1,3-thiazol-4-yl}acetate

Ethyl {2-[(mesitylsulfonyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No. B8755575
M. Wt: 368.5 g/mol
InChI Key: PWVFWMRVAJPZQZ-UHFFFAOYSA-N
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Patent
US07618961B2

Procedure details

The title compound was prepared from ethyl 2-amino-4-thiazolylacetate and 2-mesitylenesulfonyl chloride as described in the synthetic METHOD B to give a white-yellow solid (7.5 mg) with purity >90%. LCMS (pos) m/z 369.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:6]=1.[C:13]1([CH3:25])[CH:18]=[C:17]([CH3:19])[CH:16]=[C:15]([CH3:20])[C:14]=1[S:21](Cl)(=[O:23])=[O:22]>>[C:13]1([CH3:25])[CH:18]=[C:17]([CH3:19])[CH:16]=[C:15]([CH3:20])[C:14]=1[S:21]([NH:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:6]=1)(=[O:22])=[O:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC=C(N1)CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=CC(=C1)C)C)S(=O)(=O)Cl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C(=CC(=C1)C)C)S(=O)(=O)NC=1SC=C(N1)CC(=O)OCC)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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